molecular formula C19H21NO8S B3146220 (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone CAS No. 592542-52-4

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

Cat. No.: B3146220
CAS No.: 592542-52-4
M. Wt: 423.4 g/mol
InChI Key: XGRXGRFTLPXXAZ-BQYQJAHWSA-N
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Description

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone is an organic compound characterized by its unique structural features, including multiple methoxy groups and a nitrobenzyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone typically involves a multi-step process. One common route includes the following steps:

    Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl compound.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfone Formation: The sulfone moiety can be introduced by reacting the styryl intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to substitute the methoxy groups.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and nitro groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    (E)-2,4,6-Trimethoxystyryl 4-Methoxybenzyl sulfone: Lacks the nitro group, which may result in different reactivity and biological activity.

    (E)-2,4,6-Trimethoxystyryl 4-Nitrobenzyl sulfone: Lacks the methoxy group on the benzyl moiety, potentially altering its chemical properties.

Uniqueness: (E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone is unique due to the combination of methoxy and nitro groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3,5-trimethoxy-2-[(E)-2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8S/c1-25-14-10-18(27-3)15(19(11-14)28-4)7-8-29(23,24)12-13-5-6-17(26-2)16(9-13)20(21)22/h5-11H,12H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXGRFTLPXXAZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2,4,6-Trimethoxystyryl 4-Methoxy-3-Nitrobenzyl sulfone

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